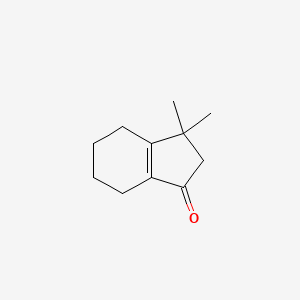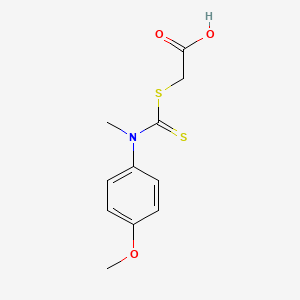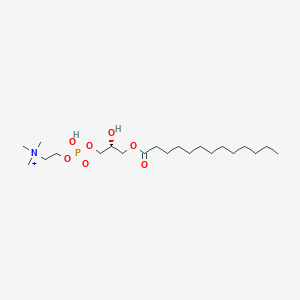
3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is an organic compound with the molecular formula C11H16O. It is a bicyclic ketone that is often used in organic synthesis and research. The compound is known for its unique structure, which includes a six-membered ring fused to a five-membered ring, with two methyl groups attached to the third carbon of the six-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclohexanone and isobutyraldehyde in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the ketone oxygen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ketone group and the steric effects of the methyl groups. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A similar bicyclic ketone with a different substitution pattern.
3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-4-yl acetate: A derivative with an acetate group.
Uniqueness
3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of two methyl groups on the six-membered ring. This structural feature influences its reactivity and makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
3,3-dimethyl-4,5,6,7-tetrahydro-2H-inden-1-one |
InChI |
InChI=1S/C11H16O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-7H2,1-2H3 |
Clé InChI |
BDEIJJNYIYLEHO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2=C1CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B11937026.png)
![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)
![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)


![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)

![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)



